2-(Naphthalen-2-yloxy)acetonitrile
Overview
Description
2-(Naphthalen-2-yloxy)acetonitrile is an organic compound with the molecular formula C12H9NO. It is characterized by the presence of a naphthalene ring attached to an acetonitrile group through an oxygen atom. This compound is known for its applications in various fields, including organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Naphthalen-2-yloxy)acetonitrile typically involves the cyanation of 2-naphthylacetic acid or its derivatives. One efficient method is the palladium-catalyzed decarboxylative coupling of cyanoacetate salts with aryl halides and triflates. This method yields a high purity product with a yield of approximately 96% .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale cyanation reactions using similar catalytic processes. The reaction conditions are optimized to ensure high yield and purity, making the compound suitable for various applications in pharmaceuticals and materials science .
Chemical Reactions Analysis
Types of Reactions: 2-(Naphthalen-2-yloxy)acetonitrile undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalen-2-yloxy acetic acid derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Naphthalen-2-yloxy acetic acid derivatives.
Reduction: Naphthalen-2-yloxy acetamines.
Substitution: Various substituted naphthalen-2-yloxy acetonitrile derivatives
Scientific Research Applications
2-(Naphthalen-2-yloxy)acetonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block in the synthesis of complex organic molecules and functional materials.
Biology: The compound is used in the study of biological pathways and as a probe in biochemical assays.
Industry: The compound is utilized in the production of agrochemicals and materials science applications.
Mechanism of Action
The mechanism of action of 2-(Naphthalen-2-yloxy)acetonitrile involves its interaction with specific molecular targets. As a c-Myc protein inhibitor, it selectively binds to the c-Myc protein, inhibiting its activity. This inhibition disrupts the c-Myc signaling pathway, which is crucial in the regulation of cell growth and proliferation. By modulating this pathway, the compound can effectively prevent the progression of diseases associated with c-Myc dysregulation .
Comparison with Similar Compounds
- 2-(Naphthalen-2-yloxy)acetamide
- 2-(Naphthalen-2-yloxy)acetohydrazide
- 2-(Naphthalen-2-yloxy)acetic acid
Comparison: 2-(Naphthalen-2-yloxy)acetonitrile is unique due to its nitrile group, which imparts distinct reactivity compared to its amide, hydrazide, and acid counterparts. The nitrile group allows for versatile chemical transformations, making it a valuable intermediate in organic synthesis. Additionally, its role as a c-Myc protein inhibitor highlights its significance in medicinal chemistry .
Properties
IUPAC Name |
2-naphthalen-2-yloxyacetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO/c13-7-8-14-12-6-5-10-3-1-2-4-11(10)9-12/h1-6,9H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVRXIVWRURPCRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50364442 | |
Record name | 2-(naphthalen-2-yloxy)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50364442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104097-35-0 | |
Record name | 2-(naphthalen-2-yloxy)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50364442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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